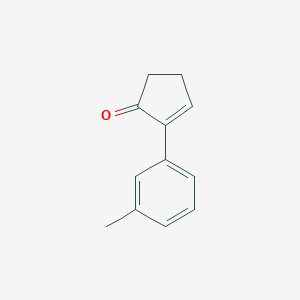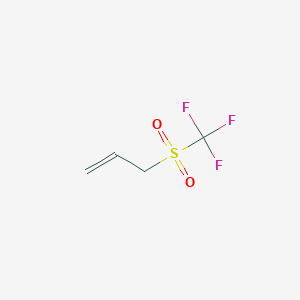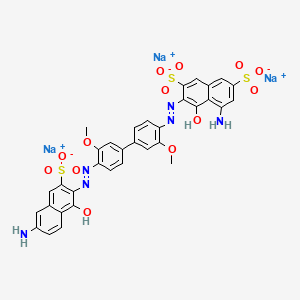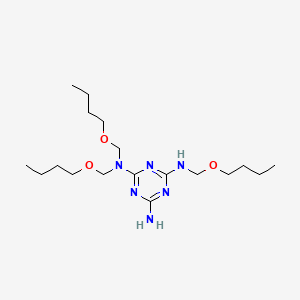
2-(3-Methylphenyl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a 3-methylphenyl group. This compound is part of the broader class of cyclopentenones, which are known for their unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopent-2-en-1-one under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Another method involves the Friedel-Crafts acylation of 3-methylphenyl with cyclopent-2-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires a non-polar solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-(3-Methylphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
2-(3-Methylphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2-(3-Methylphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an electrophile, it can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis. Additionally, its aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in chemical transformations.
類似化合物との比較
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog without the 3-methylphenyl group.
3-Methylcyclopent-2-en-1-one: Similar structure but lacks the phenyl group.
2-(4-Methylphenyl)cyclopent-2-en-1-one: Isomer with the methyl group in the para position.
Uniqueness
2-(3-Methylphenyl)cyclopent-2-en-1-one is unique due to the presence of both the cyclopentenone ring and the 3-methylphenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in research and industry.
特性
| 77037-05-9 | |
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
2-(3-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-6,8H,3,7H2,1H3 |
InChIキー |
OGKDDGSTJVIBCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)


![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)


